(4-Methoxy-benzofuran-3-yl)-methanol
Description
(4-Methoxy-benzofuran-3-yl)-methanol is a benzofuran derivative featuring a methoxy group at the 4-position and a hydroxymethyl (-CH₂OH) group at the 3-position. Benzofurans are aromatic heterocycles with a fused benzene and furan ring, imparting unique electronic and steric properties.
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
(4-methoxy-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C10H10O3/c1-12-8-3-2-4-9-10(8)7(5-11)6-13-9/h2-4,6,11H,5H2,1H3 |
InChI Key |
CWZDPEPNXGUDQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CO2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid (): Features an acetyl group at position 5, a 4-methoxyphenyl group at position 2, and an acetic acid substituent at position 3. The carboxylic acid group increases water solubility compared to the hydroxymethyl group in the target compound .
- (R)-3-(4-methoxyphenyl)-2,3-dihydrobenzofuran-3-ol (): A dihydrobenzofuran derivative with a hydroxyl group and a 4-methoxyphenyl substituent. The partially saturated ring reduces aromatic stability, altering reactivity and electronic properties compared to fully aromatic benzofurans .
Physicochemical Properties
| Compound | Key Substituents | Molecular Weight (g/mol) | Polarity | Solubility |
|---|---|---|---|---|
| (4-Methoxy-benzofuran-3-yl)-methanol | 4-OCH₃, 3-CH₂OH | ~178 | Moderate | Polar solvents (MeOH) |
| 2-(5-Acetyl-...benzofuran-3-yl)acetic acid | 5-COCH₃, 3-CH₂COOH | ~356 | High | Aqueous (pH-dependent) |
| (R)-3-(4-methoxyphenyl)-dihydrobenzofuran | 4-OCH₃, dihydro ring, 3-OH | ~258 | Moderate | Ethanol, DCM |
- Polarity : The hydroxymethyl group in the target compound offers intermediate polarity, whereas the acetic acid analog is highly polar due to its ionizable carboxylic acid group.
- Stability : The hydroxymethyl group may render the target compound prone to oxidation compared to methyl or ether analogs.
Research Findings
- Synthetic Efficiency: Multicomponent reactions (e.g., ) are favored for benzofuran synthesis due to atom economy and reduced purification steps .
- Structural Insights : Crystallographic data for related compounds (e.g., dihydrobenzofurans) are often resolved using SHELX software, critical for confirming stereochemistry and substituent orientation .
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